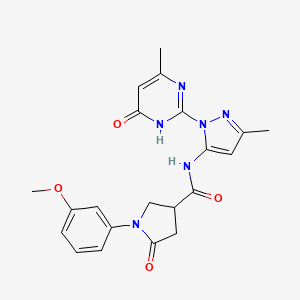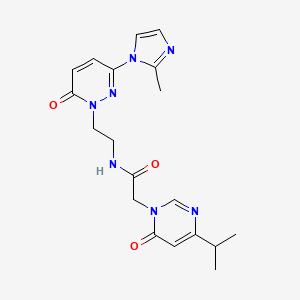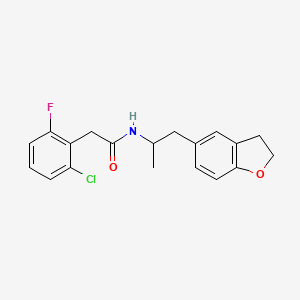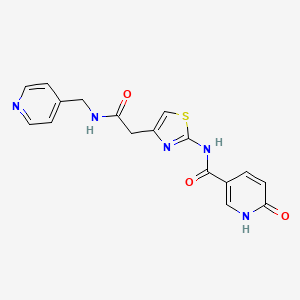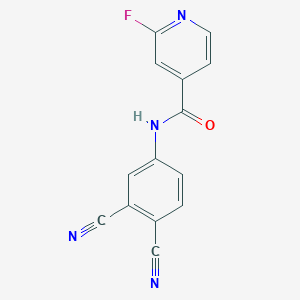
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPC belongs to the family of pyridine derivatives and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties by inhibiting the growth of bacteria and viruses.
实验室实验的优点和局限性
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide possesses several advantages and limitations for lab experiments. One of the advantages of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its high purity, which makes it suitable for various biochemical and physiological assays. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide. One of the directions is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, research can be conducted to explore its anti-bacterial and anti-viral properties and its potential as a new antibiotic or antiviral drug. Furthermore, research can be conducted to improve the solubility of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide in water, making it easier to use in various assays.
合成方法
The synthesis of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide involves the reaction between 2-fluoropyridine-4-carboxylic acid and 3,4-dicyanophenylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide as a white solid with a purity of over 95%.
科学研究应用
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess potential therapeutic applications in various fields of science. It has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
属性
IUPAC Name |
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-13-6-9(3-4-18-13)14(20)19-12-2-1-10(7-16)11(5-12)8-17/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKEVFSCCICIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)F)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

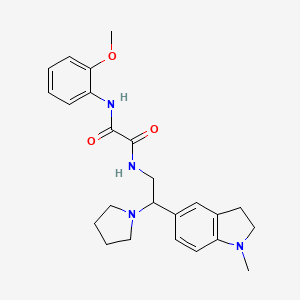
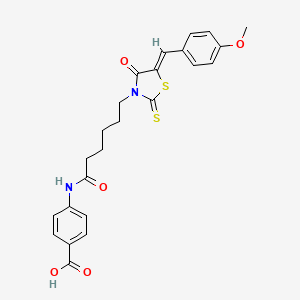
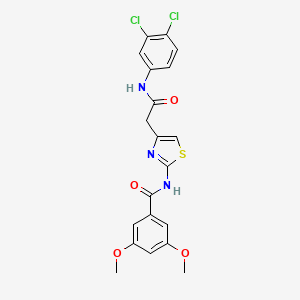
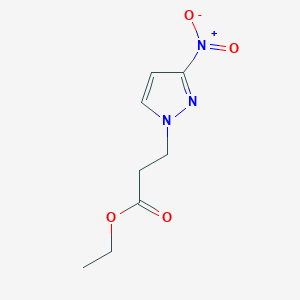
![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2435366.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2435367.png)
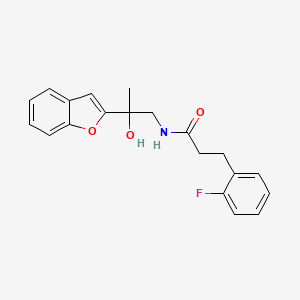
![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)
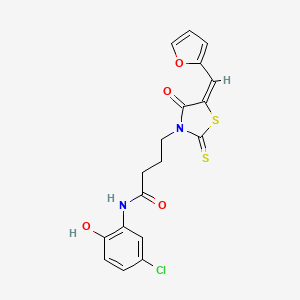
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2435371.png)
